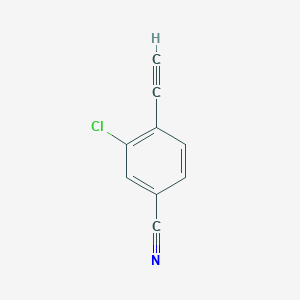

3-Chloro-4-ethynylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

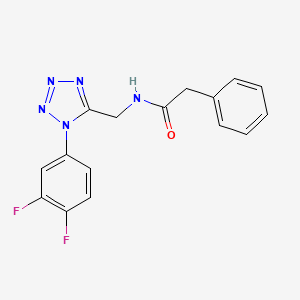

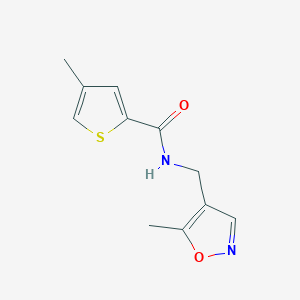

3-Chloro-4-ethynylbenzonitrile is a chemical compound with the molecular formula C9H4ClN . It is used as a synthetic fragment and as a test compound for cross-coupling reactions . It is also involved in the study of hydrogen bond formation in multifunctional molecules due to the presence of four hydrogen bonding sites .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-ethynylbenzonitrile consists of a benzene ring with a chlorine atom substituted at the 3rd position and an ethynyl group (-C≡CH) at the 4th position . The nitrile group (-C≡N) is attached to the benzene ring .Physical And Chemical Properties Analysis

3-Chloro-4-ethynylbenzonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 161.59 . The predicted density is 1.25±0.1 g/cm3 . The predicted melting point is 138-140 °C and the predicted boiling point is 250.8±30.0 °C .Wissenschaftliche Forschungsanwendungen

Gas Sensing Applications

One of the notable applications of compounds related to 3-Chloro-4-ethynylbenzonitrile is in gas sensing. Ethynylated-thiourea derivatives, including those with structural similarities to 3-Chloro-4-ethynylbenzonitrile, have been successfully designed and synthesized for use in carbon dioxide (CO2) gas sensors. These sensors operate at room temperature and have shown significant response to varying concentrations of CO2. Their utility stems from their stable sensing response and good regeneration properties, making them effective for repeated use in detecting CO2 levels (Daud, Wahid, & Khairul, 2019).

Molecular and Structural Analysis

Another area of interest is the structural and molecular analysis of similar compounds. For instance, vibrational analysis of 4-chloro-3-nitrobenzonitrile, a compound with some resemblance to 3-Chloro-4-ethynylbenzonitrile, provides insights into its molecular structure and behavior. Advanced techniques like Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy have been employed for this purpose, offering a deeper understanding of the molecular vibrations and geometric parameters (Sert, Çırak, & Ucun, 2013).

Organic Semiconductor Material Research

Compounds structurally related to 3-Chloro-4-ethynylbenzonitrile have been explored in the realm of organic semiconductor materials. Specifically, ethynylated-thiourea derivatives have been synthesized and characterized for their potential in chemiresistive CO2 sensing. These studies contribute to the understanding of molecular characteristics crucial for sensing applications, particularly in relation to carbon dioxide detection (Daud, Khairul, & Wahid, 2018).

Optical and Photovoltaic Properties

The optical and photovoltaic properties of related compounds have been a subject of research as well. For example, studies on quinoline derivatives, which may share some structural features with 3-Chloro-4-ethynylbenzonitrile, have shed light on their potential in fabricating organic-inorganic photodiodes. These findings are significant for the development of new materials in solar energy and photovoltaic technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-chloro-4-ethynylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYSIRVQKGAIAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-ethynylbenzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2900244.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2900246.png)

![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)

![N-(4-fluorobenzyl)-3-isobutyl-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2900250.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2900254.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)